trans-11-Tetradecenyl acetate trans-11-Tetradecenyl acetate 11E-Tetradecenyl acetate is a carboxylic ester.
(E)-11-Tetradecen-1-ol acetate is a natural product found in Platynota stultana with data available.
Brand Name: Vulcanchem
CAS No.: 33189-72-9
VCID: VC21053711
InChI: InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+
SMILES: CCC=CCCCCCCCCCCOC(=O)C
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

trans-11-Tetradecenyl acetate

CAS No.: 33189-72-9

Cat. No.: VC21053711

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

trans-11-Tetradecenyl acetate - 33189-72-9

Specification

CAS No. 33189-72-9
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name [(E)-tetradec-11-enyl] acetate
Standard InChI InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+
Standard InChI Key YJINQJFQLQIYHX-SNAWJCMRSA-N
Isomeric SMILES CC/C=C/CCCCCCCCCCOC(=O)C
SMILES CCC=CCCCCCCCCCCOC(=O)C
Canonical SMILES CCC=CCCCCCCCCCCOC(=O)C

Introduction

Chemical Structure and Properties

Trans-11-tetradecenyl acetate represents a specific stereoisomer with distinct chemical attributes that dictate its biological functionality. The compound features a 14-carbon chain with a trans-configured double bond between the 11th and 12th carbon atoms, plus an acetate group at one terminal end.

Chemical Identity and Nomenclature

Trans-11-tetradecenyl acetate belongs to the family of fatty acid esters commonly utilized as insect pheromones. Its stereochemistry is critical to its biological activity and specificity in insect communication systems.

PropertyValue
CAS Number33189-72-9
Molecular FormulaC16H30O2
Molecular Weight254.4082 g/mol
IUPAC Name(E)-tetradec-11-enyl acetate
Common SynonymsE-11-TDA, 11E-14Ac, (E)-11-Tetradecen-1-ol acetate, trans-11-Tetradecen-1-yl acetate

The compound is also known under various alternative names including (E)-11-TDA and trans-Tetradec-11-en-1-yl acetate, reflecting its structural configuration . Its precise structural arrangement confers specificity in receptor binding and subsequent biological activity in target insect species.

Physical Characteristics

Understanding the physical properties of trans-11-tetradecenyl acetate is essential for its practical applications in research and pest management strategies.

PropertyValue
Physical StateOil
ColorPale Yellow to Yellow
Melting Point<25°C
Boiling Point316.2±11.0°C (760 torr)
Density0.878±0.06 g/cm³ (20°C, 760 Torr)
Refractive Index1.4481 (589.3 nm, 20°C)
Flash Point62°C
LogP6.490 (estimated)
SolubilitySlightly soluble in Chloroform and DMSO
StabilityLight Sensitive
Recommended Storage−20°C

These physical attributes indicate that trans-11-tetradecenyl acetate exists as a light-sensitive oil at room temperature with limited solubility in common organic solvents . The high boiling point and moderate flash point suggest relatively stable thermal properties, though precautions should be taken during handling and storage to maintain chemical integrity.

Biological Significance

Trans-11-tetradecenyl acetate plays fundamental roles in insect chemical ecology, particularly in sexual communication systems of various Lepidoptera species.

Pheromone Activity

The compound functions primarily as a sex pheromone component in multiple moth species, where it mediates critical reproductive behaviors. Its biological significance extends across several important agricultural pest insects.

In the eastern spruce budworm (Choristoneura fumiferana), trans-11-tetradecenyl acetate serves as a precursor in pheromone biosynthesis. Research has demonstrated that it is synthesized specifically in the pheromone-producing gland and subsequently degraded during pheromone release, suggesting its role as a precursor to the trans-11-tetradecenal pheromone . This finding highlights the compound's position within complex biochemical pathways that regulate insect communication systems.

Interestingly, studies have revealed that trans-11-tetradecenyl acetate often functions in precise ratios with its geometric isomer, cis-11-tetradecenyl acetate, to create species-specific pheromone blends. For example, in the oak leaf roller moth (Archips semiferanus), researchers identified the sex pheromone as a specific 67:33 blend of trans-11- and cis-11-tetradecenyl acetates . This precise ratio is critical for optimal male attraction, as males responded in both laboratory and field settings only to treatments approximating this natural blend.

Applications in Integrated Pest Management

The ability of trans-11-tetradecenyl acetate to influence insect behavior has led to its widespread application in sustainable pest management strategies:

  • Population Monitoring: Pheromone traps containing trans-11-tetradecenyl acetate enable precise monitoring of pest populations, helping agricultural professionals track insect presence and abundance to time interventions effectively.

  • Mass Trapping: Targeted deployment of pheromone-baited traps can capture significant numbers of male insects, reducing mating opportunities and subsequently decreasing pest reproduction rates.

  • Mating Disruption: When released at appropriate concentrations, the pheromone creates a background signal that interferes with male moths' ability to locate females, effectively disrupting reproductive processes across entire fields.

These applications represent environmentally responsible alternatives to broad-spectrum insecticides, as they specifically target pest species without harming beneficial organisms or leaving harmful residues in the environment .

Biochemistry and Metabolism

The biochemical pathways involved in trans-11-tetradecenyl acetate production and processing reveal sophisticated mechanisms of pheromone regulation in insects.

Research Findings and Applications

Scientific investigation of trans-11-tetradecenyl acetate has yielded valuable insights into its chemical ecology and practical applications.

Analytical Characterization

Gas chromatography analysis has provided valuable data for identifying and quantifying trans-11-tetradecenyl acetate in various applications. Retention indices have been established for both non-polar and polar columns:

Column TypeActive PhaseRetention Index (I)Conditions
CapillaryDB-5 (non-polar)181030m/0.25mm/0.25μm, 100°C @ 1 min, 5°C/min, 275°C @ 3 min
CapillaryDB-Wax (polar)212930m/0.32mm/0.25μm, 100°C @ 1 min, 5°C/min to 240°C

These standardized analytical parameters facilitate reliable identification and quantification of the compound in complex matrices and pheromone blends .

Synthesis Methods

While the search results don't provide complete details on synthesis methods, it's evident that both chemical and enzymatic approaches have been developed. In one patent, a synthesis method for a related compound - (9Z,11E)-tetradecadienyl acetate - was described using starting materials including 7-bromo-(4Z,6E)-heptadienal and 1,5-pentanediol . This approach involved reduction, Kumada cross-coupling reactions, chlorination, preparation of Grignard reagents, and final acetylation steps.

Similar strategies likely apply to trans-11-tetradecenyl acetate synthesis, potentially involving stereoselective methods to ensure the correct configuration at the double bond position. The development of efficient synthetic routes remains important for the commercial production of this compound for pest management applications.

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